Tandem MEK/ERK Inhibition
RO4927350 exhibits a unique phosphorylation inhibition profile: it dose-dependently inhibits both ERK1/2 and MEK1/2 phosphorylation, whereas comparator MEK inhibitors PD0325901, AZD6244 (selumetinib), and U0126 inhibit only ERK1/2 phosphorylation [1]. This tandem inhibition represents a distinct mechanism of MAPK pathway blockade that differentiates this compound class from other MEK inhibitors [2].
| Evidence Dimension | Phosphorylation inhibition profile |
|---|---|
| Target Compound Data | Inhibits both ERK1/2 and MEK1/2 phosphorylation |
| Comparator Or Baseline | PD0325901, AZD6244, U0126: inhibit only ERK1/2 phosphorylation |
| Quantified Difference | Qualitative mechanistic difference (tandem vs. single-target phosphorylation inhibition) |
| Conditions | Western blot analysis in HT-29 colorectal and LOX melanoma cells |
Why This Matters
This differential mechanism enables selection of RO4927350 when research objectives require simultaneous suppression of both MEK and ERK phosphorylation, a property not available with comparator MEK inhibitors.
- [1] Daouti S, Wang H, Li WH, et al. Characterization of a novel mitogen-activated protein kinase kinase 1/2 inhibitor with a unique mechanism of action for cancer therapy. Cancer Res. 2009;69(5):1924-1932. View Source
- [2] Daouti S, et al. Cancer Res. 2009;69(5):1924-1932. (Figure 2, pages 1927-1928: tandem inhibition data) View Source
